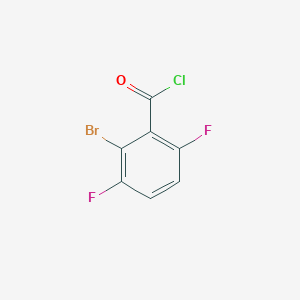
De-ethylflavopereirine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
De-ethylflavopereirine sulfate is a chemical compound with the molecular formula C15H11N2+ It is known for its unique structure and properties, making it a subject of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of De-ethylflavopereirine sulfate typically involves the reaction of flavopereirine with ethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature of around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures before being packaged for distribution.
化学反応の分析
Types of Reactions: De-ethylflavopereirine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions with nucleophiles, such as halides or amines, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
De-ethylflavopereirine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of De-ethylflavopereirine sulfate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
類似化合物との比較
De-ethylflavopereirine sulfate can be compared with other similar compounds, such as:
Flavopereirine: The parent compound, which lacks the ethyl group.
Ethylflavopereirine: A similar compound with an ethyl group attached to a different position.
Flavopereirine sulfate: The sulfate derivative of flavopereirine without the ethyl group.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties
特性
分子式 |
C15H12N2O4S |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
hydrogen sulfate;12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C15H10N2.H2O4S/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;1-5(2,3)4/h1-10H;(H2,1,2,3,4) |
InChIキー |
WMSFLMJVGUESEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)







![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)



